molecular formula C18H15FN2OS2 B2925799 (E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide CAS No. 1396891-92-1

(E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide

Cat. No. B2925799
CAS RN: 1396891-92-1
M. Wt: 358.45
InChI Key: OUAXOAWNSONQMM-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C18H15FN2OS2 and its molecular weight is 358.45. The purity is usually 95%.
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Scientific Research Applications

Acrylamide Research Applications

  • Mechanisms of Formation and Mitigation in Foods : Studies have extensively investigated acrylamide formation during the heating of food products and proposed mitigation strategies to reduce its levels. These strategies include modifying cooking temperatures, altering food compositions, and employing enzymatic treatments to minimize the formation of acrylamide without compromising food quality and safety (Friedman, 2003).

Cinnamic Acid Derivatives in Anticancer Research

  • Anticancer Potentials : Cinnamic acid derivatives have shown promise in anticancer research due to their ability to modulate several biological pathways involved in cancer development. These compounds are studied for their potential to act as traditional and synthetic antitumor agents, leveraging the reactive sites in cinnamic acids for therapeutic applications (De, Baltas, & Bedos-Belval, 2011).

Chemosensors Development

  • Fluorescent Chemosensors : Derivatives of specific chemical scaffolds, like 4-methyl-2,6-diformylphenol, have been utilized to develop chemosensors for detecting a range of analytes, including metal ions and neutral molecules. These chemosensors exploit the fluorescent properties of the derived compounds for high selectivity and sensitivity in detection applications (Roy, 2021).

Potassium Channel Modulators

  • Potassium Channel Openers : Acrylamide structures have been utilized in designing bioactive molecules, particularly for modulating potassium channel activity. Research has focused on small molecule openers of large-conductance calcium-activated (BK) potassium channels and KCNQ channels, indicating the relevance of acrylamide moieties in the development of neurological therapeutics (Nardi & Olesen, 2007).

properties

IUPAC Name

(E)-3-(4-fluorophenyl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS2/c1-12-16(24-18(21-12)15-3-2-10-23-15)11-20-17(22)9-6-13-4-7-14(19)8-5-13/h2-10H,11H2,1H3,(H,20,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAXOAWNSONQMM-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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